N,N'-bis-(propargyl-PEG4)-Cy5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H63ClN2O8 |

|---|---|

Peso molecular |

819.5 g/mol |

Nombre IUPAC |

(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |

InChI |

InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |

Clave InChI |

FJFLIVHAHJSGKV-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis-(propargyl-PEG4)-Cy5 is a bifunctional, fluorescent labeling reagent of significant interest in the fields of chemical biology, drug discovery, and molecular imaging. This molecule incorporates a bright, far-red cyanine 5 (Cy5) fluorophore, providing excellent spectral properties for sensitive detection with minimal background autofluorescence. The core utility of this compound lies in its two terminal propargyl groups, which serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These propargyl groups are attached to the Cy5 core via flexible polyethylene glycol (PEG4) linkers, enhancing aqueous solubility and providing spatial separation between the dye and its conjugation target. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound, with a focus on its utility in fluorescent labeling of biomolecules and its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a specialized chemical probe designed for high-specificity bioconjugation. Its key features are summarized below.

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |

| Molecular Weight | 819.48 g/mol | [2] |

| CAS Number | 2107273-08-3 | [2][3][4][5] |

| Appearance | (Typically) Dark blue solid | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [1] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ at 649 nm | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [1][4] |

Key Applications

The bifunctional nature of this compound makes it a versatile tool for a range of applications in life science research and drug development.

Fluorescent Labeling of Biomolecules

The primary application of this reagent is the fluorescent tagging of azide-modified biomolecules. Through the highly efficient and bioorthogonal CuAAC click reaction, the Cy5 fluorophore can be covalently attached to proteins, nucleic acids, lipids, or other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group. This enables a wide array of downstream applications, including:

-

Live-Cell Imaging: Tracking the localization and dynamics of labeled biomolecules within living cells. The far-red emission of Cy5 is particularly advantageous for minimizing cellular autofluorescence.

-

Single-Molecule Tracking: Observing the movement and behavior of individual molecules to understand complex biological processes such as protein-protein interactions and membrane dynamics.

-

Flow Cytometry and Fluorescence Microscopy: Quantifying and visualizing labeled cells or subcellular components.

PROTAC Synthesis

This compound can serve as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, one propargyl group can be conjugated to an E3 ligase ligand and the other to a target protein ligand, with the Cy5 core providing a means to track the PROTAC's distribution and engagement with its targets.

Experimental Protocols

General Protocol for Fluorescent Labeling of Azide-Modified Proteins

This protocol describes the covalent attachment of this compound to a protein that has been functionalized with azide groups.

Materials:

-

Azide-modified protein of interest

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving the dye

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of the azide-modified protein in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with a 2-5 fold molar excess of this compound.

-

Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by monitoring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

-

Characterization and Storage:

-

Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy.

-

Store the labeled protein under appropriate conditions (e.g., at 4°C or -80°C), protected from light.

-

Conceptual Workflow for PROTAC Synthesis

This section outlines a conceptual workflow for the synthesis of a fluorescent PROTAC using this compound as a linker. This is a multi-step process that requires expertise in organic synthesis.

Logical Workflow:

-

Synthesis of Azide-Functionalized Ligands: Synthesize or procure the target protein ligand and the E3 ligase ligand, each functionalized with an azide group.

-

Sequential Click Reactions:

-

Step 1: Mono-conjugation: React the azide-functionalized E3 ligase ligand with a sub-stoichiometric amount of this compound to favor the formation of a mono-alkyne intermediate. This reaction would be carried out using the CuAAC protocol described above. The product would be purified by chromatography (e.g., HPLC).

-

Step 2: Second Conjugation: React the purified mono-alkyne intermediate with the azide-functionalized target protein ligand, again using the CuAAC protocol.

-

-

Purification and Characterization: The final fluorescent PROTAC would be purified by preparative HPLC and its identity and purity confirmed by LC-MS and NMR spectroscopy.

Mandatory Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Molecular components of this compound.

Diagram 2: Experimental Workflow for Fluorescent Labeling

Caption: Workflow for labeling biomolecules using click chemistry.

Diagram 3: Conceptual Signaling Pathway Investigation

Caption: Investigating receptor trafficking with a labeled ligand.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in cell biology, drug discovery, and proteomics. Its bright, far-red fluorescence and bifunctional nature enable the straightforward and efficient labeling of a wide range of biomolecules through click chemistry. Furthermore, its potential application as a fluorescent linker in the development of trackable PROTACs opens up new avenues for studying and modulating protein degradation. The experimental protocols and conceptual workflows provided in this guide serve as a comprehensive resource for the effective utilization of this valuable reagent in cutting-edge scientific research.

References

An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent dye and bifunctional linker. It is intended for researchers, scientists, and drug development professionals working in fields such as chemical biology, bioconjugation, and targeted therapeutics.

Core Properties and Specifications

This compound is a cyanine-based fluorescent dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. The Cy5 core provides bright, far-red fluorescence, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues.[1] The terminal propargyl groups, containing alkyne functionalities, enable covalent attachment to azide-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] The tetraethylene glycol (PEG4) linkers enhance the hydrophilicity and water solubility of the molecule, which is crucial for its use in aqueous biological environments.[1]

This dual functionality makes this compound a versatile tool for constructing sophisticated molecular probes and theranostic agents.[1] It can be used to link two different molecules to a fluorescent scaffold or to create dimeric conjugates. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C47H63ClN2O8[2][3][7] |

| Molecular Weight | 819.5 g/mol [1][2] |

| CAS Number | 2107273-08-3[2][3][7] |

| Appearance | Solid |

| Purity | Typically >97%[2][3] |

| Excitation Maximum (λex) | 649 nm[2] |

| Emission Maximum (λem) | 667 nm[2] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹[2] |

| Solubility | Soluble in DMSO, DMF, and DCM; low solubility in water[2][7] |

| Storage Conditions | -20°C, desiccated[2] |

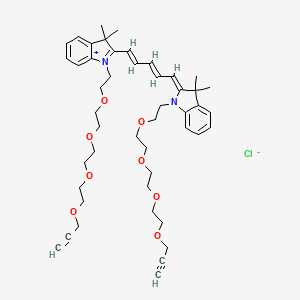

Chemical Structure

The structure of this compound consists of a central Cy5 core, which is a polymethine dye. Two propargyl-PEG4 arms are attached to the nitrogen atoms of the indolenine rings of the Cy5 core.

IUPAC Name: 2-((1E,3E)-5-((E)-3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-3H-indol-1-ium chloride[3]

SMILES Code: CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCOCCOCC#C)C(C=CC=C3)=C3C/2(C)C)=--INVALID-LINK--C4=CC=CC=C41.[Cl-][3]

Caption: Chemical structure of this compound.

Experimental Protocols

General Protocol for CuAAC Labeling of an Azide-Containing Biomolecule

This protocol describes the conjugation of this compound to a biomolecule (e.g., protein, nucleic acid) that has been functionalized with an azide group.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

-

Anhydrous DMSO

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Prepare a 20 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of THPTA in water or a DMSO/water mixture.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with a 2- to 5-fold molar excess of the this compound solution.

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting fluorescently labeled biomolecule using a size-exclusion chromatography column (e.g., a desalting column) to remove unreacted dye, copper catalyst, and other small molecules.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the Cy5 dye (at ~649 nm).

-

Caption: General workflow for CuAAC labeling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas of research and development.

-

PROTAC Development: As a bifunctional linker, it can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the Cy5 core serving as a fluorescent tag for tracking the PROTAC in cells.[4][5][6]

-

Fluorescence Microscopy and Imaging: Conjugates of this compound can be used as probes for various imaging techniques, including cellular and live-cell imaging, and potentially super-resolution microscopy.[1] The far-red fluorescence of Cy5 minimizes background from cellular autofluorescence, leading to a high signal-to-noise ratio.[1]

-

Bioconjugation and Molecular Probe Synthesis: The dual propargyl groups allow for the attachment of two different molecular entities, enabling the creation of complex, multifunctional probes for studying biological processes.[1] For example, one propargyl group could be attached to a targeting ligand (e.g., an antibody or peptide) and the other to a therapeutic agent or another imaging modality.

-

Flow Cytometry and Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are widely used in flow cytometry for cell sorting and analysis, and in FISH for detecting specific DNA or RNA sequences within cells.[1]

Caption: Key applications of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. This compound - CAS:2107273-08-3 - KKL Med Inc. [kklmed.com]

- 7. This compound | 2107273-08-3 [amp.chemicalbook.com]

Technical Guide: Spectroscopic and Application Properties of N,N'-bis-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional cyanine dye. This document details its key spectral characteristics, provides a comprehensive protocol for its spectral measurement, and illustrates a common experimental workflow for its application in bioconjugation.

Core Spectroscopic and Physicochemical Data

This compound is a fluorescent linker molecule widely utilized in bioorthogonal chemistry.[1][2] Its structure incorporates the well-characterized Cy5 fluorophore, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and two terminal propargyl groups.[3] These propargyl groups enable covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][4]

The quantitative spectral and physical data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 649 nm | [1][2][4] |

| Emission Maximum (λem) | 667 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1][3] |

| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |

| Molecular Weight | 819.5 g/mol | [1][3] |

| Solubility | DMSO, DMF, DCM | [1][3] |

| Storage Conditions | -20°C, protected from light | [1] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section outlines a detailed methodology for the accurate determination of the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

1. Materials and Reagents:

-

This compound

-

Spectroscopic grade solvent (e.g., dimethyl sulfoxide (DMSO) or methanol)

-

Micro-volume quartz cuvette with a 1 cm path length

-

Fluorescence spectrophotometer equipped with a xenon lamp excitation source and a photomultiplier tube (PMT) detector.

2. Instrument Setup and Calibration:

-

Power on the xenon lamp of the spectrophotometer and allow it to warm up for at least 30 minutes to ensure a stable light output.

-

Perform an instrument self-calibration or system initialization as per the manufacturer's instructions. This typically includes wavelength accuracy and intensity checks.

-

Set the excitation and emission slit widths. A narrow slit width (e.g., 2-5 nm) is recommended to achieve high spectral resolution.

3. Sample Preparation:

-

Prepare a stock solution of this compound in the chosen spectroscopic grade solvent (e.g., 1 mg/mL in DMSO). Ensure the dye is fully dissolved.

-

Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects. A typical starting concentration is in the low micromolar range.

-

Transfer the working solution to the quartz cuvette. Ensure there are no air bubbles in the light path.

4. Measurement of Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of the dye, which is 649 nm.[1][2]

-

Set the emission scan range. For Cy5 derivatives, a range of 660 nm to 800 nm is appropriate.

-

Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

5. Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (approximately 667 nm).

-

Set the excitation scan range. A suitable range would be from 550 nm to 660 nm.

-

Acquire the excitation spectrum. The peak of this spectrum should correspond to the excitation maximum (λex).

6. Data Analysis:

-

Process the acquired spectra using the instrument's software. This may include background subtraction and smoothing.

-

Identify and record the peak wavelengths for both the excitation and emission spectra.

-

The Stokes shift can be calculated by subtracting the excitation maximum from the emission maximum.

Experimental Workflow: Protein Labeling via Click Chemistry

This compound is frequently used for the fluorescent labeling of biomolecules that have been metabolically or chemically modified to contain an azide group. The following diagram illustrates a typical workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein.

This workflow begins with the preparation of the azide-modified protein and the this compound dye. These components are then combined in a reaction mixture containing a copper(II) sulfate catalyst, a copper-chelating ligand (such as TBTA or BTTAA) to stabilize the copper(I) oxidation state, and a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) species. Following incubation, the resulting fluorescently labeled protein is purified from unreacted dye and reaction components, typically using size-exclusion chromatography. The final labeled protein can then be characterized by methods such as SDS-PAGE with fluorescence scanning and mass spectrometry to confirm successful conjugation.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolabscientific.com [biolabscientific.com]

- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

N,N'-bis-(propargyl-PEG4)-Cy5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional fluorescent dye vital for advanced molecular labeling and imaging techniques.

Core Molecular Data

This compound is a specialized cyanine dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. This structure allows for the attachment of the dye to azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

| Property | Value |

| Molecular Formula | C47H63ClN2O8 |

| Molecular Weight | 819.5 g/mol [1][2][3] |

| CAS Number | 2107273-08-3 |

| Excitation Maximum (λex) | 649 nm |

| Emission Maximum (λem) | 667 nm |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water.[3][4] |

Experimental Protocol: Fluorescent Labeling of Azide-Modified Biomolecules via Click Chemistry

This protocol details a general method for conjugating this compound to a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (freshly prepared)

-

DMSO (anhydrous)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the azide-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Add the TBTA or THPTA ligand to the reaction mixture.

-

Add the CuSO4 solution. The final concentration of copper should be catalytic (e.g., 0.1-1 mM).

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[5]

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification:

-

Purify the Cy5-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns to yield the final, labeled product.[1]

-

Workflow for Biomolecule Labeling and Cellular Imaging

The following diagram illustrates the general workflow from labeling a target protein with this compound to its application in cellular imaging.

References

Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 in aqueous and organic solvents

An In-depth Technical Guide on the Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorescent dye conjugate crucial for various applications in biomedical research and drug development. Understanding the solubility of this molecule is paramount for its effective use in experimental design, particularly in labeling and imaging studies.

Core Concepts: Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its three key components: the Cy5 core, the two propargyl groups, and the two polyethylene glycol (PEG4) linkers.

-

Cyanine 5 (Cy5) Core: The Cy5 core is a large, hydrophobic aromatic structure. By itself, Cy5 exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

-

Propargyl Groups: The terminal alkyne functions of the propargyl groups are primarily for "click" chemistry conjugation and have a minor impact on the overall solubility.

-

Polyethylene Glycol (PEG4) Linkers: PEGylation, the attachment of PEG chains, is a well-established method to increase the aqueous solubility of hydrophobic molecules.[3][4] The four repeating ethylene glycol units in each PEG4 linker enhance the hydrophilicity of the entire molecule.[5] However, for this compound, the relatively short PEG4 chains provide limited enhancement to its aqueous solubility.

Solubility Profile of this compound

The combination of the hydrophobic Cy5 core and the hydrophilic PEG4 linkers results in a molecule with amphiphilic properties. A summary of its solubility in various solvents is presented below.

| Solvent Type | Solvent Name | Solubility |

| Aqueous | Water | Low solubility |

| Organic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble |

Table 1: Qualitative Solubility of this compound.[6]

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from the standard shake-flask method.[4]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Thermostatic shaker

-

UV-Vis spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The exact amount should be more than what is expected to dissolve.

-

-

Equilibration:

-

Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 20 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with PBS.

-

Measure the absorbance of the dilutions at the maximum absorption wavelength of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.

-

-

Concentration Determination:

-

Prepare a standard curve using known concentrations of this compound in a suitable organic solvent (e.g., DMSO) due to its poor aqueous solubility.

-

Use the standard curve to determine the concentration of the dye in the aqueous supernatant. The Beer-Lambert law (A = εbc) can be applied, where A is the absorbance, ε is the molar extinction coefficient (for Cy5, this is approximately 250,000 cm⁻¹M⁻¹), b is the path length, and c is the concentration.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.

Aqueous Solubility Determination Workflow

Logical Relationships in Solubility

The solubility of this compound is a result of competing molecular characteristics. The following diagram illustrates this relationship.

Factors Influencing Solubility

References

- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]

- 7. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

Synthesis and Purification of N,N'-bis-(propargyl-PEG4)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional cyanine dye derivative crucial for advanced bioconjugation applications, including the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a fluorescent labeling reagent and a homo-bifunctional linker. Its core structure consists of the well-known Cy5 cyanine dye, which provides intense fluorescence in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. The Cy5 core is symmetrically substituted on both nitrogen atoms with propargyl-terminated polyethylene glycol (PEG4) chains. The terminal propargyl (alkyne) groups are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the efficient and specific covalent attachment of the dye to azide-modified biomolecules. The hydrophilic PEG4 linkers enhance the aqueous solubility of the molecule and reduce non-specific binding.[1]

This guide details a plausible synthetic route, a robust purification protocol, and methods for the characterization of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C47H63ClN2O8 | [2][3] |

| Molecular Weight | 819.5 g/mol | [1][2][3] |

| Appearance | Dark blue solid | Inferred |

| Purity | ≥95% (typically) | [2][3] |

| Excitation Maximum (λex) | ~649 nm | [2][3] |

| Emission Maximum (λem) | ~667 nm | [2][3] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at λex | [1][2] |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | [1][2] |

| Storage Conditions | -20°C, protected from light and moisture | [2][3] |

Synthesis of this compound

The synthesis of this compound can be approached through the N-alkylation of a suitable cyanine dye precursor with a propargyl-PEG4 halide or tosylate. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Indocyanine green or a suitable Cy5 carboxylic acid precursor

-

1-(2-(2-(2-Propargyloxyethoxy)ethoxy)ethoxy)ethyl tosylate (Propargyl-PEG4-OTs)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask dried under an inert atmosphere (Argon or Nitrogen), dissolve the Cy5 precursor (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add Propargyl-PEG4-OTs (2.5 equivalents) to the solution, followed by the addition of DIPEA (5 equivalents). The excess of the alkylating agent and base is to ensure complete bis-alkylation.

-

Reaction Conditions: Stir the reaction mixture at 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take between 12 to 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture dropwise to a large volume of cold diethyl ether. The precipitate is then collected by filtration or centrifugation.

Purification of this compound

The purification of cyanine dyes can be challenging due to their high polarity and potential for aggregation. A multi-step purification strategy is often necessary to achieve high purity.

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Silica gel or C18 reversed-phase silica gel

-

Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water, Triethylamine (TEA))

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Column Chromatography:

-

Normal Phase: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the streaking of the polar dye on the silica gel.

-

Reversed-Phase: For highly polar cyanine dyes, reversed-phase chromatography is often more effective. The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a C18 column. A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) is used for elution.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or analytical HPLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

-

Final Purification by Preparative HPLC: For obtaining very high purity, a final purification step using preparative reversed-phase HPLC is recommended.

-

Lyophilization: The final pure product is often obtained as a solid after lyophilization from a solution in water/acetonitrile or water/tert-butanol.

Characterization

The successful synthesis and purification of this compound should be confirmed by a combination of analytical techniques.

| Analytical Technique | Expected Outcome |

| HPLC | A single major peak in the chromatogram, indicating high purity. The retention time will be dependent on the specific column and mobile phase used. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a prominent peak corresponding to the molecular ion of the product. For this compound, the expected [M]+ peak would be at m/z corresponding to C47H63N2O8+. |

| ¹H NMR | The ¹H NMR spectrum should show characteristic peaks for the Cy5 core protons, the PEG linker methylene protons, and the terminal alkyne proton. Integration of the peaks should be consistent with the number of protons in the structure. |

| UV-Vis Spectroscopy | The absorption spectrum in a suitable solvent (e.g., DMSO or methanol) should show a characteristic strong absorption peak around 649 nm. The molar extinction coefficient can be calculated using the Beer-Lambert law. |

| Fluorescence Spectroscopy | The fluorescence emission spectrum, when excited at the absorption maximum, should show a strong emission peak around 667 nm. |

Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool for various bioconjugation applications. The two terminal alkyne groups allow for the coupling of two different azide-containing molecules or for crosslinking applications.

Caption: Applications of this compound in bioconjugation.

This guide provides a framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for their specific applications.

References

An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: Mechanism of Action in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N,N'-bis-(propargyl-PEG4)-Cy5, focusing on its mechanism of action in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of this versatile molecule in their work. This guide details the core properties of the molecule, its role in bioconjugation, experimental protocols, and potential challenges.

Core Properties of this compound

This compound is a bifunctional cyanine dye that has gained significant traction in the field of bioconjugation. Its structure features a central Cy5 core, a highly fluorescent and photostable dye, flanked by two polyethylene glycol (PEG) linkers, each terminating in a propargyl group.[1] This unique architecture provides a combination of desirable properties for biological applications.

The Cy5 core is responsible for the molecule's spectral properties, absorbing light in the far-red region of the spectrum and emitting in the near-infrared. This is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[2] The tetraethylene glycol (PEG4) linkers are hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous biological environments.[1] The two terminal propargyl groups contain alkyne functionalities, which are the reactive handles for click chemistry.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Formula | C47H63ClN2O8 | [3] |

| Molecular Weight | 819.5 g/mol | [3] |

| CAS Number | 2107273-08-3 | [3] |

| Excitation Maximum (λex) | 649 nm | [3] |

| Emission Maximum (λem) | 667 nm | [3] |

| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [3] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [3] |

Mechanism of Action in Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne groups of the dye and an azide-functionalized molecule.[2]

The CuAAC reaction is characterized by its high yield, broad functional group tolerance, and favorable kinetics in aqueous environments, making it ideal for labeling biomolecules such as proteins, peptides, and nucleic acids.[2] The reaction is significantly accelerated in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

The general mechanism of the CuAAC reaction is as follows:

-

Formation of Copper(I) Acetylide: The terminal alkyne of the propargyl group reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate.

-

Cycloaddition: This intermediate then reacts with an azide-modified molecule in a [3+2] cycloaddition.

-

Formation of Triazole: The reaction yields a stable 1,4-disubstituted triazole product, covalently linking the Cy5 dye to the target molecule.

References

Propargyl Group Reactivity in N,N'-bis-(propargyl-PEG4)-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the propargyl groups in N,N'-bis-(propargyl-PEG4)-Cy5, a cyanine 5 fluorescent dye functionalized with two terminal alkynes via polyethylene glycol (PEG4) linkers. The presence of these propargyl groups enables highly specific and efficient covalent bond formation through various chemical ligation strategies, making this molecule a versatile tool for fluorescent labeling of biomolecules in complex biological systems.

Core Reactivity: The Terminal Alkyne

The key to the utility of this compound lies in the reactivity of its terminal alkyne moieties. This functional group is particularly notable for its participation in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including aqueous environments. The two primary and most utilized reactions involving the propargyl group are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole ring from the reaction of a terminal alkyne (the propargyl group) and an azide. This reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is rapid and can be performed at room temperature in aqueous buffers, making it suitable for labeling sensitive biological molecules.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative to CuAAC that obviates the need for a cytotoxic copper catalyst. In SPAAC, the alkyne is activated by incorporating it into a strained ring system (e.g., cyclooctyne). The inherent ring strain of the cyclooctyne readily reacts with an azide to form a triazole linkage. While this compound itself does not contain a strained alkyne, it is the reaction partner to molecules that do. The propargyl groups of this dye will react with azide-modified biomolecules in the presence of a copper catalyst, or azide-modified biomolecules can be designed to participate in SPAAC with a strained alkyne partner.

Quantitative Data on Propargyl Group Reactivity

The following table summarizes typical quantitative data for the key reactions involving propargyl groups. The data is representative of reactions with similar alkyne-modified dyes and provides an estimate of the expected performance of this compound.

| Parameter | CuAAC (Copper-catalyzed) | SPAAC (Strain-promoted) | Sonogashira Coupling |

| Second-order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ | 10¹ - 10² |

| Typical Reaction Time | 0.5 - 4 hours | 1 - 12 hours | 2 - 24 hours |

| Typical Temperature | Room Temperature | Room Temperature | Room Temp. to 100 °C |

| Biocompatibility | Moderate (Copper toxicity) | High | Low (Requires organic solvents and catalysts) |

| Required Functional Groups | Alkyne + Azide | Strained Alkyne + Azide | Alkyne + Aryl/Vinyl Halide |

Experimental Protocols

General Protocol for CuAAC Labeling of an Azide-Modified Protein

-

Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare Reagent Stocks:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution.

-

This compound (to a final concentration of 2-5 molar equivalents relative to the protein).

-

CuSO₄ and THPTA premixed in a 1:5 molar ratio (to a final copper concentration of 1 mM).

-

Sodium ascorbate (to a final concentration of 5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove excess reagents and purify the labeled protein using a desalting column or dialysis.

-

Analysis: Confirm labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and quantify the degree of labeling using UV-Vis spectroscopy.

General Protocol for SPAAC Labeling of an Azide-Modified Protein with a Strained Alkyne

Note: This protocol describes the reaction of an azide-modified protein with a generic strained alkyne. The propargyl groups of this compound would be the reaction partner in a scenario where the biomolecule is modified with a strained alkyne.

-

Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Prepare Reagent Stock: Prepare a 10 mM stock solution of the strained alkyne (e.g., a DBCO derivative) in DMSO.

-

Reaction Assembly:

-

To the azide-modified protein solution, add the strained alkyne to a final concentration of 5-10 molar equivalents.

-

-

Incubation: Incubate the reaction at room temperature or 37 °C for 2-12 hours, protected from light.

-

Purification: Purify the labeled protein using size-exclusion chromatography or dialysis.

-

Analysis: Analyze the labeling efficiency by SDS-PAGE and UV-Vis spectroscopy.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Labeling via CuAAC

Caption: Workflow for labeling an azide-modified protein with a propargyl-Cy5 dye using CuAAC.

Logical Relationship of Click Chemistry Reactions

Caption: Logical diagram illustrating the two primary click chemistry pathways for a propargyl-functionalized dye.

Signaling Pathway Application: Imaging Receptor Internalization

Caption: Workflow for using Propargyl-Cy5 to visualize the internalization of a cell surface receptor.

An In-depth Technical Guide on the Application of Bifunctional Fluorescent Linkers in PROTAC Development, with a focus on N,N'-bis-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency and effectiveness of the resulting molecule. This technical guide provides a comprehensive overview of the use of bifunctional fluorescent linkers in PROTAC development, with a specific focus on the structural and functional characteristics of N,N'-bis-(propargyl-PEG4)-Cy5. While specific performance data for PROTACs utilizing this particular linker are not extensively available in peer-reviewed literature, this guide furnishes a robust framework for its application by drawing parallels with structurally similar polyethylene glycol (PEG)-based linkers. Detailed experimental protocols for PROTAC synthesis via click chemistry and subsequent evaluation of protein degradation are provided, alongside templates for data presentation and visualization of key biological pathways and experimental workflows.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This catalytic mode of action allows for the degradation of proteins that have been traditionally considered "undruggable."[2]

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of a PROTAC.[1] Its length, composition, and attachment points can significantly impact the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, cell permeability, and pharmacokinetic properties.[3]

This compound: A Bifunctional Fluorescent Linker for PROTAC Synthesis

This compound is a polyethylene glycol (PEG)-based PROTAC linker that incorporates a Cy5 fluorescent dye.[4] Its key structural features offer several advantages for PROTAC development:

-

Dual Propargyl Groups: The two terminal alkyne functionalities allow for the covalent attachment of two separate molecules, such as a POI ligand and an E3 ligase ligand, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[] This highly efficient and specific reaction is widely used in the synthesis of complex biomolecules.[6]

-

PEG4 Spacers: The tetraethylene glycol (PEG4) chains are hydrophilic, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC. This is particularly beneficial for PROTACs, which are often large molecules with poor solubility.

-

Cy5 Fluorophore: The integrated Cy5 dye allows for direct visualization and tracking of the PROTAC within cellular systems. This feature is invaluable for studies on cellular uptake, localization, and engagement with the target protein.

Physicochemical Properties of this compound

While extensive experimental data on PROTACs specifically utilizing this linker is limited, the fundamental properties of the linker itself are available from commercial suppliers.

| Property | Value |

| Molecular Formula | C₄₇H₆₃ClN₂O₈ |

| Molecular Weight | 819.5 g/mol |

| CAS Number | 2107273-08-3 |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Solubility | Soluble in DMSO, DMF |

| Reactive Groups | 2 x Alkyne |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using a bifunctional alkyne linker like this compound. These protocols are based on established methods for PROTAC development and may require optimization for specific target proteins and ligands.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of two azide-functionalized ligands (one for the POI and one for the E3 ligase) onto the dual alkyne groups of the this compound linker.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., HPLC-grade acetonitrile and water)

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent), the azide-functionalized POI ligand (1.1 equivalents), and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

-

In another vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC using preparative HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR.

Evaluation of PROTAC-Mediated Protein Degradation

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method for quantifying changes in protein levels.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the target protein of interest

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation percentage) values.[7]

-

Data Presentation

Clear and concise presentation of quantitative data is essential for the evaluation and comparison of PROTAC performance.

Table of PROTAC Performance Metrics

Summarize the key degradation parameters in a structured table. While specific data for a PROTAC using this compound is not available, the following serves as a template.

| PROTAC Identifier | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC-Cy5 | e.g., BRD4 | e.g., HeLa | Data not available | Data not available |

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

References

- 1. Application of Linkers in Chemical Biology [bldpharm.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Bifunctional Fluorescent Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional, fluorescent linker designed for advanced applications in bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular assemblies. This document details the core properties of the molecule, its analogs, experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and its application in targeted protein degradation.

Core Concepts: The Molecular Architecture of this compound

This compound is a sophisticated chemical tool that integrates three key functional components into a single molecule:

-

A Cyanine 5 (Cy5) Core: This provides a bright, far-red fluorescent signal, enabling sensitive detection and visualization of the conjugated biomolecules.[1][2] The fluorescence emission in the near-infrared region minimizes background autofluorescence from biological samples, making it ideal for cellular imaging.[1]

-

Two Propargyl Groups: These terminal alkyne functionalities serve as reactive handles for "click chemistry," specifically the highly efficient and bioorthogonal CuAAC reaction. This allows for the covalent and specific attachment of the linker to molecules bearing azide groups.

-

Two Polyethylene Glycol (PEG4) Linkers: The tetraethylene glycol spacers enhance the hydrophilicity and aqueous solubility of the molecule. This is crucial for biological applications, as it reduces aggregation and non-specific binding of the conjugate.[3]

This unique combination of features makes this compound a versatile linker for creating bifunctional molecules. For instance, in the context of PROTACs, the two propargyl groups can be "clicked" to azide-modified ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.[2][4] The embedded Cy5 fluorophore allows for the tracking and visualization of the resulting PROTAC molecule.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its common analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H63ClN2O8 |

| Molecular Weight | 819.5 g/mol [5][6] |

| CAS Number | 2107273-08-3[5][6] |

| Purity | >97%[5] |

| Excitation Maximum (λex) | 649 nm[5] |

| Emission Maximum (λem) | 667 nm[5] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹[5] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water[5] |

| Storage Conditions | -20°C, protected from light[5] |

Table 2: Properties of Selected this compound Analogs

| Analog Name | Key Structural Difference | Molecular Weight ( g/mol ) | Functional Groups |

| N-methyl-N'-(propargyl-PEG4)-Cy5 | One propargyl-PEG4 arm and one methyl group | Varies | 1x Propargyl, 1x Methyl |

| N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 | One propargyl-PEG4 arm and one hydroxy-PEG2 arm | Varies | 1x Propargyl, 1x Hydroxyl |

| Bis-(N,N'-carboxyl-PEG4)-Cy5 | Carboxylic acid terminal groups instead of propargyl groups | 887.5 | 2x Carboxylic Acid |

| Bis-(N,N'-NHS-PEG4)-Cy5 | NHS ester terminal groups instead of propargyl groups | 1081.7 | 2x NHS Ester |

Experimental Protocols

This section provides a detailed methodology for a key experiment utilizing this compound: the bioconjugation to azide-modified proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC-Mediated Labeling of an Azide-Modified Protein

This protocol describes the "clicking" of this compound to a protein that has been functionalized with azide groups.

Materials:

-

Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO4: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

-

Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess of the dye over the protein. Gently mix by pipetting.

-

Prepare a catalyst premix by adding 1 part of the CuSO4 stock solution to 5 parts of the THPTA stock solution. Vortex briefly.

-

Add the catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or rotation can improve conjugation efficiency.

-

-

Purification of the Labeled Protein:

-

Purify the Cy5-labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).[1]

-

Alternatively, purification can be achieved by dialysis against a large volume of the storage buffer with several buffer changes.

-

-

Characterization of the Conjugate:

-

UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~649 nm (for Cy5).

-

Mass Spectrometry: Confirm the covalent attachment of the Cy5 linker by analyzing the molecular weight of the labeled protein.[1]

-

Signaling Pathways and Applications

A primary application of this compound is in the synthesis of fluorescently tagged PROTACs for targeted protein degradation.

The PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.

The use of a fluorescent linker like this compound in the PROTAC structure allows for the visualization and tracking of the PROTAC's cellular localization and engagement with its targets.

Experimental Workflow for PROTAC Assembly

The bifunctional nature of this compound allows for a modular assembly of fluorescent PROTACs.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology and drug discovery. Its unique combination of a bright, far-red fluorophore with two bioorthogonal "clickable" handles, enhanced by hydrophilic PEG spacers, enables the construction of sophisticated bioconjugates. This is particularly valuable for the synthesis of fluorescently labeled PROTACs, allowing for the direct visualization and study of targeted protein degradation in real-time. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the effective implementation of this advanced chemical probe in research and development.

References

N,N'-bis-(propargyl-PEG4)-Cy5 CAS number: 2107273-08-3

An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 (CAS: 2107273-08-3)

This technical guide provides comprehensive information on the bifunctional fluorescent linker, this compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of relevant workflows and biological pathways.

Core Properties and Specifications

This compound is a fluorescent labeling reagent that features a Cy5 fluorophore core flanked by two propargyl-functionalized polyethylene glycol (PEG4) chains. The terminal alkyne groups on the PEG chains serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The Cy5 core provides a strong fluorescence signal in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] The PEG4 linkers enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding.[3]

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below. This data has been compiled from various suppliers and literature sources.

| Property | Value |

| CAS Number | 2107273-08-3 |

| Molecular Formula | C₄₇H₆₃ClN₂O₈ |

| Molecular Weight | 819.5 g/mol |

| Purity | ≥95% |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Molar Extinction Coeff. | ~232,000 M⁻¹cm⁻¹ |

| Quantum Yield (Cy5) | 0.27 |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

| Storage Conditions | -20°C, protect from light |

Key Applications

The primary application of this compound is in the fluorescent labeling of azide-modified biomolecules via CuAAC. Its bifunctional nature allows for the crosslinking of two different azide-containing molecules or for increasing the labeling density on a single biomolecule. Key application areas include:

-

Fluorescent Labeling: Attaching a bright, photostable far-red fluorophore to proteins, nucleic acids, lipids, and other biomolecules for visualization in techniques such as fluorescence microscopy and flow cytometry.[1]

-

PROTAC Synthesis: Serving as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] The linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, and the Cy5 fluorophore can be used to assess cellular uptake and localization.

-

Biomolecule Crosslinking: Linking two different azide-modified molecules to study molecular interactions.

Experimental Protocols

The following is a detailed protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label an azide-modified protein with this compound.

Materials:

-

This compound

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare a fresh solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography, to separate the labeled protein from unreacted dye and catalyst components.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Visualizations

Experimental Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

Caption: General workflow for labeling an azide-modified biomolecule.

PROTAC Mechanism of Action

This compound can be utilized as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Caption: General mechanism of action for a PROTAC.

References

Storing and Handling N,N'-bis-(propargyl-PEG4)-Cy5 Solutions: A Technical Guide

This guide provides an in-depth overview of the best practices for storing and handling N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent cyanine dye linker. Adherence to these protocols is crucial for ensuring the compound's stability, performance, and safety in research and drug development applications. This molecule is a valuable tool for bioconjugation, particularly in "click chemistry" reactions, due to its terminal alkyne groups.

Core Properties and Specifications

This compound is a cyanine-based linker with excitation and emission maxima at approximately 649 nm and 667 nm, respectively.[1][2] The inclusion of two propargyl-PEG4 arms allows for the attachment of this fluorescent probe to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The polyethylene glycol (PEG) spacers enhance the water solubility of the molecule and its conjugates.[3]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C47H63ClN2O8 | [1] |

| Molecular Weight | ~819.5 g/mol | [1] |

| CAS Number | 2107273-08-3 | [1] |

| Purity | Typically >97% | [1] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [1] |

| Recommended Storage | -20°C | [1][2] |

| Shipping Condition | Ambient Temperature | [1][2] |

Storage and Stability

Proper storage is critical to prevent degradation and maintain the functionality of this compound.

Storage Recommendations

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | Long-term (months to years) | Keep the vial tightly sealed in a dry, dark place.[2] |

| Stock Solution | -20°C | Short-term (days to weeks) | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][4] For optimal results, it is best to prepare and use solutions on the same day.[4] |

| -80°C | Longer-term (up to 6 months or 1 year)[4] | Recommended for extended storage of stock solutions.[4] |

Handling and Solution Preparation

Careful handling is essential to prevent contamination and degradation of this hygroscopic and reactive compound.

Acclimatization and Weighing

Before opening, it is imperative to allow the product vial to equilibrate to room temperature for at least one hour.[4] This crucial step prevents the condensation of atmospheric moisture onto the solid, which could lead to hydrolysis and degradation.[4] Weigh the desired amount of the compound quickly in a clean, dry environment.

Solvent Selection and Solubility

This compound is soluble in common organic solvents but has limited solubility in water.[1]

Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Water | Low | [1] |

The choice of solvent should be compatible with the intended downstream application. For biological experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous buffer.

Experimental Protocols

The following are generalized protocols and may require optimization for specific experimental conditions.

Preparation of Stock Solutions

-

Acclimatize : Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.[4]

-

Weigh : In a low-humidity environment, weigh the desired amount of the compound.

-

Dissolve : Add the appropriate anhydrous solvent (e.g., DMSO, DMF) to the solid to achieve the desired stock concentration (e.g., 10 mM).

-

Mix : Vortex or sonicate briefly to ensure complete dissolution.

-

Store : For immediate use, proceed with the experiment. For storage, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C, protected from light.[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the use of this compound to label an azide-containing molecule.

Materials:

-

This compound stock solution (in DMSO or DMF)

-

Azide-containing molecule in a compatible buffer or solvent

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

In a reaction tube, combine the azide-containing molecule and the this compound stock solution. A slight molar excess of the dye may be required for efficient labeling.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.[5]

-

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.[5]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]

-